molecular formula C14H17NO3 B15218698 6-Hydroxy-1H-indol-5-yl hexanoate

6-Hydroxy-1H-indol-5-yl hexanoate

Cat. No.: B15218698
M. Wt: 247.29 g/mol
InChI Key: ZQLXRQZBINYSHF-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl hexanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring system, which is a common motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-indol-5-yl hexanoate typically involves the formation of the indole ring followed by the attachment of the hexanoate group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the hexanoate group can be introduced through esterification reactions using hexanoic acid and appropriate catalysts .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis followed by esterification. The reaction conditions are optimized for high yield and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-indol-5-yl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl hexanoate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl hexanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-indol-5-yl hexanoate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) hexanoate

InChI

InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-8-10-6-7-15-11(10)9-12(13)16/h6-9,15-16H,2-5H2,1H3

InChI Key

ZQLXRQZBINYSHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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